molecular formula C11H8ClNOS2 B4672837 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4672837
M. Wt: 269.8 g/mol
InChI Key: YWOBXZVMEZAOJZ-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as CTBT, is a heterocyclic compound with potential biological activities. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins, leukotrienes, and nitric oxide. 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to possess antioxidant properties by reducing oxidative stress and protecting cells from damage.

Advantages and Limitations for Lab Experiments

5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied, and its biological activities have been well-documented. However, 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also has some limitations. It has poor solubility in water, making it difficult to use in aqueous systems. Additionally, 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has not been extensively tested in clinical trials, and its safety profile has not been fully established.

Future Directions

There are several future directions for research on 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of more efficient synthesis methods for 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its potential therapeutic applications. Furthermore, the development of 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents. Finally, clinical trials are needed to establish the safety and efficacy of 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one for human use.
Conclusion:
In conclusion, 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound with potential biological activities. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been tested in various in vitro and in vivo models for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its potential therapeutic applications.

Scientific Research Applications

5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential biological activities. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been tested in various in vitro and in vivo models for its potential therapeutic applications.

properties

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-4-2-3-5-8(7)12/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOBXZVMEZAOJZ-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(2-chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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